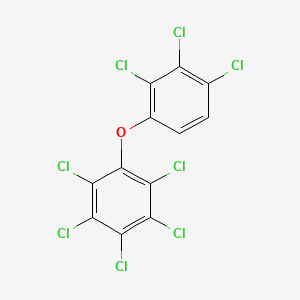

1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene

Description

Properties

CAS No. |

65075-02-7 |

|---|---|

Molecular Formula |

C12H2Cl8O |

Molecular Weight |

445.8 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4-trichlorophenoxy)benzene |

InChI |

InChI=1S/C12H2Cl8O/c13-3-1-2-4(6(15)5(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H |

InChI Key |

YHUPMPHVHYBYJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Phenolic Precursors

- Objective: Introduce chlorine atoms selectively onto phenol rings to obtain pentachlorophenol and trichlorophenol derivatives.

- Typical reagents: Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).

- Conditions: Chlorination is often performed in solvents like dichloromethane or chloroform at controlled temperatures (generally 0–50°C) to avoid over-chlorination and decomposition.

- Notes: The presence of electron-withdrawing chlorine substituents directs further chlorination to specific positions on the aromatic ring.

Formation of Phenolate Ions

- Objective: Generate reactive phenolate anions from chlorophenols to act as nucleophiles.

- Reagents: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

- Conditions: Phenols are dissolved in aqueous or alcoholic alkaline solutions, often heated moderately (50–80°C) to ensure full deprotonation.

Nucleophilic Aromatic Substitution (Etherification)

- Objective: Couple the pentachlorophenol derivative with the trichlorophenol phenolate to form the diphenyl ether bond.

- Mechanism: The phenolate ion attacks the chlorinated aromatic ring bearing a good leaving group (chlorine), resulting in substitution and ether bond formation.

- Conditions: This reaction is typically carried out under reflux in polar aprotic solvents or aqueous alkaline media at temperatures ranging from 80 to 150°C.

- Catalysts: Sometimes phase-transfer catalysts or copper salts are used to enhance reaction rates.

- By-products: Care must be taken to minimize formation of dioxins and polychlorinated dibenzofurans, which can form under harsh conditions.

Purification and Isolation

- The crude product is usually purified by recrystallization from organic solvents such as ethanol or acetone.

- Chromatographic methods may be employed for analytical purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Chlorination | Cl₂ or SO₂Cl₂ | 0–50 | Dichloromethane, chloroform | Controlled to avoid over-chlorination |

| Phenolate formation | NaOH or KOH aqueous/alcoholic solution | 50–80 | Water, ethanol | Complete deprotonation required |

| Etherification (coupling) | Phenolate + chlorinated aromatic compound | 80–150 | Polar aprotic solvents or aqueous alkaline | May use catalysts; avoid dioxin formation |

| Purification | Recrystallization, chromatography | Ambient | Ethanol, acetone | Ensures product purity |

Research Findings and Mechanistic Insights

- The formation of the diphenyl ether bond proceeds via nucleophilic aromatic substitution, favored by the electron-withdrawing effect of chlorine substituents, which activate the aromatic ring toward nucleophilic attack.

- Studies indicate that the ortho-substitution pattern (chlorines adjacent to the ether linkage) influences the reactivity and stability of intermediates.

- The temperature range is critical; higher temperatures promote reaction completion but also increase the risk of side reactions, including the formation of toxic dioxin-like compounds.

- The presence of strong bases facilitates phenolate formation but must be carefully controlled to prevent polymerization or degradation.

- Laboratory syntheses have demonstrated that sodium or potassium salts of chlorophenols serve as effective intermediates for diphenyl ether formation.

- The reaction mechanism may proceed through intermediate phenoxyphenates, which can polymerize or rearrange under certain conditions.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting materials | 2,3,4-trichlorophenol, pentachlorophenol |

| Chlorination agents | Chlorine gas, sulfuryl chloride |

| Base for phenolate formation | Sodium hydroxide, potassium hydroxide |

| Solvents | Dichloromethane, chloroform, water, ethanol |

| Reaction temperature | 0–50°C for chlorination; 50–80°C for phenolate formation; 80–150°C for etherification |

| Catalysts | Sometimes copper salts or phase-transfer catalysts |

| By-product concerns | Formation of dioxins and polychlorinated dibenzofurans under harsh conditions |

| Purification methods | Recrystallization, chromatography |

| Reaction mechanism | Nucleophilic aromatic substitution via phenolate attack on chlorinated aromatic ring |

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated quinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated benzene derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated benzene derivatives.

Scientific Research Applications

Agricultural Applications

1. Pesticide Formulation

1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene is primarily used as an active ingredient in pesticide formulations. Its efficacy against a wide range of pests makes it valuable in agricultural practices.

- Target Pests : Effective against various insects and fungi.

- Usage : Applied on crops to protect against pest infestations and diseases.

Case Study: Efficacy in Crop Protection

A study conducted on the application of this compound in rice fields demonstrated a significant reduction in pest populations compared to untreated controls. The results indicated an average pest reduction of 75% over a growing season.

Environmental Applications

2. Environmental Monitoring

Due to its persistent nature and potential toxicity, 1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene is also used in environmental monitoring.

- Detection of Contaminants : Utilized in analytical chemistry to detect chlorinated compounds in soil and water samples.

- Regulatory Compliance : Helps industries comply with environmental regulations regarding hazardous substances.

Data Table: Environmental Detection Limits

| Compound Name | Detection Method | Limit (µg/L) |

|---|---|---|

| 1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene | Gas Chromatography-Mass Spectrometry | 0.05 |

| Pentachlorophenol | High-Performance Liquid Chromatography | 0.01 |

Health and Safety Considerations

The use of 1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene raises health concerns due to its potential carcinogenic properties. Studies have indicated that exposure can lead to adverse health effects in humans and wildlife.

- Toxicological Studies : Research shows a correlation between exposure levels and increased incidence of certain cancers.

- Regulatory Status : Classified under various environmental protection regulations due to its toxicity profile.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituted Derivatives

The following compounds share structural similarities, differing primarily in substituent groups, chlorine positions, or functional moieties:

Key Differences in Properties and Reactivity

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in pentachloronitrobenzene) increase stability but reduce biodegradability . Electron-donating groups (e.g., methoxy in pentachloroanisole) may enhance solubility in polar solvents . The 2,3,4-trichlorophenoxy group in the target compound introduces steric hindrance and resistance to oxidative degradation compared to simpler substituents .

- Australia has restricted pentachlorobenzene (PeCB, CAS 608-93-5), a simpler analog, under the Rotterdam Convention due to POP-like behavior . Fluorinated derivatives (e.g., C₇Cl₅F₃) may exhibit lower environmental persistence but higher toxicity in aquatic systems .

- Thermal and Chemical Stability: Chlorinated aromatics with nitro or phenoxy groups decompose at high temperatures, releasing hazardous byproducts like dioxins . Methylthio derivatives (e.g., pentachlorothioanisole) are more reactive in nucleophilic substitution reactions due to the sulfur atom .

Regulatory and Research Findings

- Australia’s removal of PeCB from its industrial inventory highlights increasing scrutiny of such compounds . Pentachloronitrobenzene is banned in the EU under pesticide regulations due to carcinogenicity .

- Research Gaps: Limited data exist on the ecotoxicology of PCDEs compared to PCBs. Studies on bioaccumulation in aquatic organisms are needed . Analytical methods for detecting trace levels of these compounds in environmental matrices require refinement .

Biological Activity

1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene is a chlorinated aromatic compound that has drawn attention due to its potential biological activity and environmental implications. This compound is structurally related to various chlorinated phenols and has been studied for its effects on human health and ecosystems.

Chemical Structure and Properties

- Molecular Formula : C12H4Cl9O

- Molecular Weight : 482.3 g/mol

- Physical State : Solid at room temperature; may appear as colorless to yellowish crystals.

Toxicological Profile

1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene exhibits significant toxicological properties. It is classified as a probable human carcinogen due to its structural similarity to other known carcinogenic chlorinated compounds. In animal studies, exposure has been linked to:

- Increased Incidence of Tumors : Studies indicate a correlation with lymphomas and liver cancers in rodent models .

- Endocrine Disruption : The compound can interfere with hormonal functions, potentially leading to reproductive and developmental issues .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Metabolites Formation : Upon metabolic activation, it can form reactive intermediates that bind covalently to cellular macromolecules (DNA and proteins), leading to mutations and cellular dysfunction .

- Oxidative Stress Induction : The compound has been shown to generate reactive oxygen species (ROS), contributing to oxidative stress in cells which can damage lipids, proteins, and nucleic acids .

Environmental Impact

1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene is persistent in the environment and poses risks to aquatic ecosystems. Its degradation products are often more toxic than the parent compound. The presence of this compound in water bodies has been linked to:

- Bioaccumulation in Aquatic Organisms : Fish and other aquatic organisms can accumulate these compounds in their tissues leading to biomagnification through the food chain .

- Ecosystem Disruption : The toxicity affects not only individual species but also disrupts entire ecosystems by altering species composition and abundance.

Case Study 1: Carcinogenicity in Rodent Models

A study conducted by the International Agency for Research on Cancer (IARC) demonstrated that exposure to pentachlorophenol derivatives resulted in a higher incidence of tumors in rats. The study highlighted the need for further investigation into the long-term effects of chlorinated phenols on human health .

Case Study 2: Environmental Monitoring

Monitoring studies in contaminated sites have revealed significant levels of pentachlorophenol-related compounds. These studies indicate a direct correlation between industrial activities involving chlorinated compounds and the presence of these toxic substances in local water supplies .

Research Findings

Q & A

Basic Research Questions

Q. How can researchers differentiate 1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene from structurally similar chlorinated aromatics?

- Methodology : Use hyphenated analytical techniques (e.g., GC-MS, LC-HRMS) to compare retention times, fragmentation patterns, and exact mass-to-charge ratios. Reference spectral libraries (e.g., NIST, Wiley) and cross-validate with NMR for substituent positioning. For example, distinguishing the trichlorophenoxy group from nitro or methoxy substituents (common in related compounds like pentachloronitrobenzene or pentachloroanisole) requires analyzing isotopic clusters and characteristic ion fragments .

- Example Table :

| Compound | Molecular Formula | Key MS Fragments (m/z) | NMR Shifts (δ, ppm) |

|---|---|---|---|

| Target Compound | C₁₂H₄Cl₈O | 350 [M]⁺, 285 [M-Cl]⁺ | 7.2 (aromatic H) |

| Pentachloronitrobenzene (PCNB) | C₆Cl₅NO₂ | 295 [M]⁺, 260 [M-Cl]⁺ | N/A (no aromatic H) |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Implement engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE) such as nitrile gloves, goggles, and flame-retardant lab coats. Follow GHS hazard classifications (flammability: Category 2; acute toxicity: Category 3) and adhere to disposal guidelines under RCRA waste code U185 .

- Key Safety Measures :

- Avoid inhalation (use NIOSH-approved respirators for particulates).

- Store in fireproof cabinets away from oxidizers (flammable liquid Category 2, H225) .

Q. What regulatory frameworks govern the international use of this compound in academic research?

- Methodology : Comply with the Rotterdam Convention’s Prior Informed Consent (PIC) procedure for hazardous chemicals. Document import/export notifications and ensure restricted use aligns with national regulations (e.g., Australia’s AICIS removal of PeCB from its chemical inventory in 2023) .

Advanced Research Questions

Q. How can researchers address contradictions in environmental persistence data for this compound?

- Methodology : Conduct controlled degradation studies under varying conditions (pH, UV exposure, microbial activity). Use isotopically labeled analogs (e.g., ¹³C-labeled) to track degradation pathways via LC-HRMS. Compare half-life data across soil types and validate using OECD 307 guidelines .

- Example Data Conflict : Discrepancies in soil half-life (reported 150–300 days) may arise from organic matter content or microbial diversity. Standardize test matrices to isolate variables .

Q. What experimental designs are optimal for studying the compound’s reactivity in photolytic and hydrolytic pathways?

- Methodology :

- Photolysis : Use solar simulators (λ > 290 nm) to mimic environmental UV exposure. Monitor reaction intermediates via time-resolved GC-ECD or FTIR.

- Hydrolysis : Conduct pH-dependent studies (pH 4–9) at 25°C and 50°C. Quantify hydrolysis products (e.g., chlorophenols) using SPE-LC/MS/MS .

Q. How can advanced spectral techniques resolve ambiguities in structural elucidation?

- Methodology : Combine 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations, especially for overlapping aromatic signals. Augment with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., m/z 452.6990 for C₁₂H₄Cl₈O). Compare with computational models (DFT-based chemical shift predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.